D-Citronellol

Overview

Description

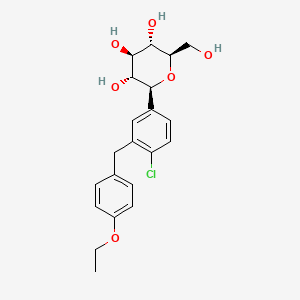

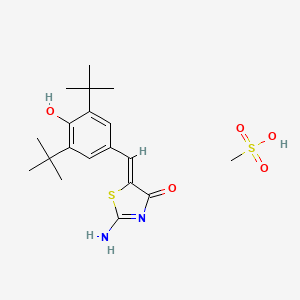

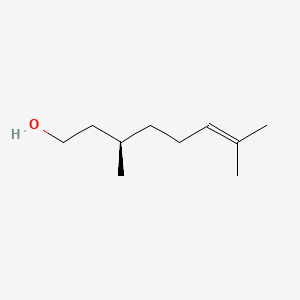

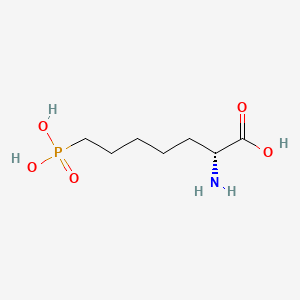

(R)-(+)-citronellol is a citronellol that is oct-6-ene substituted by a hydroxy group at position 1 and methyl groups at positions 3 and 7 (the 3R-enantiomer). It is an enantiomer of a (S)-(-)-citronellol.

D-Citronellol is a natural product found in Punica granatum, Capsicum annuum, and other organisms with data available.

See also: beta-CITRONELLOL, (R)-; GERANIOL (component of) ... View More ...

Mechanism of Action

Target of Action

D-Citronellol, a natural acyclic monoterpene, interacts with several targets in the body. It has been found to have a neuroprotective potential against 6-OHDA-induced neurotoxicity in SH-SY5Y cells . The compound effectively hinders cell death caused by 6-OHDA, thereby maintaining cell viability .

Mode of Action

This compound’s mode of action is multifaceted. It significantly reduces the secretion of inflammatory factors (IL-1β, IL-6, and TNF-α) induced by 6-OHDA . It also hinders oxidative stress by lowering the intracellular ROS and NO level and MDA leakage, along with increasing the expression of SOD level in SH-SY5Y cells . Furthermore, this compound hampers apoptosis via the suppression of the Bcl-2/Bax pathway .

Biochemical Pathways

This compound affects several biochemical pathways. It modulates ROS-NO, MAPK/ERK, and PI3K/Akt signaling pathways . These pathways play crucial roles in cell survival, proliferation, and apoptosis. By modulating these pathways, this compound can exert its neuroprotective effects.

Result of Action

The result of this compound’s action is the reduction of inflammation, oxidative stress, and apoptosis in cells . This leads to enhanced cell viability and potentially neuroprotective effects. It’s also suggested that this compound has anti-Parkinson disease action primarily by enhancing the cell viability of 6-OHDA-exposed SH-SY5Y cells through reducing inflammatory factors and oxidative stress response .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound is a component of citronella oil, an insect repellent . Its efficacy and stability can be affected by factors such as temperature, pH, and presence of other compounds.

Biochemical Analysis

Biochemical Properties

D-Citronellol plays a significant role in biochemical reactions. It is synthesized by members of the terpene synthase class of enzymes that convert its prenyl diphosphate substrate into a series of structurally related olefinic or alcohol products . This process involves an electrophilic reaction mechanism that may be accompanied by hydride shifts, Wagner-Meerwein rearrangements, and other modifications to the carbon skeleton .

Cellular Effects

The cellular effects of this compound are diverse and significant. It has been found to possess antinociceptive and anti-inflammatory properties in rodents

Molecular Mechanism

The molecular mechanism of this compound’s action is complex and multifaceted. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific threshold effects, as well as any toxic or adverse effects at high doses, have not been extensively studied, its antinociceptive and anti-inflammatory properties have been observed in rodent models .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is derived from geranyl diphosphate (GDP) or its cis isomer neryl diphosphate . The enzymes or cofactors it interacts with, as well as any effects on metabolic flux or metabolite levels, are areas of active research.

Properties

IUPAC Name |

(3R)-3,7-dimethyloct-6-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-9(2)5-4-6-10(3)7-8-11/h5,10-11H,4,6-8H2,1-3H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMVPMAAFGQKVCJ-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC=C(C)C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00880647 | |

| Record name | D-Citronellol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless viscous liquid; [Sigma-Aldrich MSDS] | |

| Record name | (R)-beta-Citronellol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19127 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

221.00 to 224.00 °C. @ 760.00 mm Hg | |

| Record name | D-Citronellol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035093 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.02 [mmHg] | |

| Record name | (R)-beta-Citronellol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19127 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1117-61-9 | |

| Record name | (+)-Citronellol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1117-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Citronellol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001117619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Citronellol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.-CITRONELLOL, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P01OUT964K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-Citronellol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035093 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of D-Citronellol on mast cells, and how does this relate to its potential in treating allergic diseases?

A: this compound, a major component of geranium essential oil, has been shown to inhibit degranulation and Tumor Necrosis Factor-alpha (TNF-α) production in mast cells []. Specifically, it suppresses the phosphorylation of extracellular signal-regulated kinase (ERK), a key signaling molecule involved in the inflammatory response of mast cells []. By inhibiting ERK phosphorylation, this compound disrupts the downstream signaling cascade that leads to the release of inflammatory mediators, such as histamine and TNF-α, which are responsible for allergic symptoms. This suggests that this compound could potentially be developed into a therapeutic agent for allergic diseases by mitigating the inflammatory response mediated by mast cells.

Q2: Beyond its effects on mast cells, are there other biological activities associated with this compound?

A: Yes, this compound, alongside other volatile organic compounds like α-fernesene, α-sinensal, and citronellal, has been identified as a key component in kaffir lime peel extract that exhibits insecticidal and repellent properties against the maize weevil (Sitophilus zeamais), a significant pest affecting stored grains []. This highlights the potential of this compound as a natural, plant-based insecticide for protecting stored grains.

Q3: How does the structure of this compound relate to its biological activity?

A: While specific structure-activity relationship studies focusing solely on this compound are limited in the provided research, studies comparing the L- and D-enantiomers of citronellol demonstrated that the L-enantiomer is more effective at suppressing mast cell degranulation than the D-enantiomer []. This suggests that the spatial arrangement of atoms in citronellol plays a crucial role in its interaction with biological targets and its subsequent activity. Further research exploring modifications to the this compound structure could provide valuable insights into its pharmacophore and potentially lead to the development of more potent and selective analogs.

Q4: What is the role of this compound in the aroma profile of different plants and products?

A: this compound is a significant contributor to the aroma of various fruits, flowers, and essential oils. For example, it has been identified as a key volatile compound in mandarin oranges [], blackberry wine during the fermentation process [], and the petals of the rose cultivar 'Honey Blue' []. The presence and concentration of this compound, along with other volatile compounds, contribute to the unique and desirable aroma profiles of these plants and products.

Q5: How does the harvesting and drying process of Citri Reticulatae Pericarpium affect the content of this compound and other bioactive components?

A: Research on Citri Reticulatae Pericarpium (CRP) indicates that delaying harvest time leads to a decrease in the content of this compound and other volatile components []. Furthermore, high-temperature drying (60°C) negatively impacts the levels of this compound and other volatile substances in CRP, while sun-drying or low-temperature drying (30-45°C) preserves these compounds more effectively []. These findings highlight the importance of optimizing harvesting time and drying conditions to maintain the quality and concentration of bioactive components like this compound in CRP for medicinal and food applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

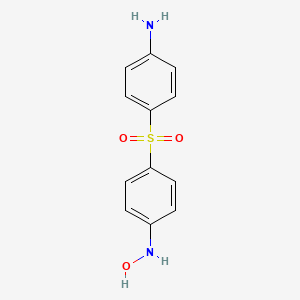

![N-[4-[[4-(2-benzoylanilino)-5-nitropyrimidin-2-yl]amino]phenyl]acetamide](/img/structure/B1669811.png)